molecular formula C10H11NO4 B1282895 7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid CAS No. 92992-17-1

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid

Cat. No.: B1282895
CAS No.: 92992-17-1
M. Wt: 209.2 g/mol
InChI Key: CVBXYEQRFRJNQS-UHFFFAOYSA-N
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Description

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid is a complex organic compound that belongs to the pyrrolizine family This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a carboxylic acid group attached to a dihydropyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolizine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolizine ring. This can be achieved through a variety of methods, including intramolecular cyclization reactions.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and minimize production costs. Common industrial techniques include continuous flow synthesis and the use of high-throughput reactors.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-6-carboxylic acid
  • 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-8-carboxylic acid
  • 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid

Uniqueness

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid is unique due to the specific positioning of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXYEQRFRJNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544528
Record name 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92992-17-1
Record name 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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